ethyl {4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}acetate
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Overview
Description
ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETATE is a complex organic compound featuring a tetraazole ring, phenoxy group, and ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate precursor with sodium azide under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Formation of the Ethyl Acetate Moiety: This step involves esterification, where the carboxylic acid group is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated phenoxy derivatives.
Scientific Research Applications
ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tetraazole ring and phenoxy group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-TRIAZOL-5-YL]PHENOXY}ACETATE: Similar structure but with a triazole ring instead of a tetraazole ring.
ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-IMIDAZOL-5-YL]PHENOXY}ACETATE: Contains an imidazole ring.
Uniqueness
ETHYL 2-{4-[2-(2-AMINO-2-OXOETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETATE is unique due to the presence of the tetraazole ring, which imparts distinct chemical properties and biological activities compared to its triazole and imidazole analogs.
Properties
Molecular Formula |
C13H15N5O4 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
ethyl 2-[4-[2-(2-amino-2-oxoethyl)tetrazol-5-yl]phenoxy]acetate |
InChI |
InChI=1S/C13H15N5O4/c1-2-21-12(20)8-22-10-5-3-9(4-6-10)13-15-17-18(16-13)7-11(14)19/h3-6H,2,7-8H2,1H3,(H2,14,19) |
InChI Key |
QXQJHDOFUUMQDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N |
Origin of Product |
United States |
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